

# Application Note: High-Throughput Identification of Mirabegron Impurities by LC-MS

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Compound of Interest					
Compound Name:	Mirabegron impurity-1				
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## **Abstract**

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of potential impurities and degradation products of Mirabegron. Mirabegron, a potent  $\beta$ 3-adrenergic agonist, can degrade under various stress conditions, leading to the formation of impurities that must be monitored and controlled to ensure drug safety and efficacy. The described UPLC-QTOF-MS/MS method provides the selectivity and sensitivity required for the comprehensive analysis of Mirabegron and its related substances in accordance with regulatory guidelines.

# Introduction

Mirabegron is an active pharmaceutical ingredient (API) used in the treatment of overactive bladder.[1][2] Like any pharmaceutical compound, it is susceptible to degradation under environmental influences such as hydrolysis and oxidation.[1][3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a significant level in the drug substance or product. [1] This necessitates the development of sensitive and specific analytical methods to detect and identify these impurities.

This document provides a detailed protocol for a stability-indicating LC-MS method capable of separating and identifying Mirabegron and its impurities. The method utilizes Ultra-Performance



Liquid Chromatography (UPLC) for high-resolution separation, coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for accurate mass measurement and structural elucidation of the impurities.

# **Experimental Protocols Forced Degradation Studies**

To generate potential degradation products, Mirabegron was subjected to forced degradation under various stress conditions as per ICH guideline Q1A (R2).[1]

- Acid Hydrolysis: Mirabegron solution (1 mg/mL in methanol) was treated with 0.1 N HCl and refluxed at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
- Base Hydrolysis: Mirabegron solution (1 mg/mL in methanol) was treated with 0.1 N NaOH and refluxed at 80°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
- Oxidative Degradation: Mirabegron solution (1 mg/mL in methanol) was treated with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature for 48 hours.[5]
- Thermal Degradation: Solid Mirabegron was kept in a hot air oven at 105°C for 7 days.
- Photolytic Degradation: Mirabegron solution (1 mg/mL in methanol) was exposed to UV light (254 nm) and visible light in a photostability chamber.

# **Sample Preparation**

- Standard Solution: A stock solution of Mirabegron (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.
- Forced Degradation Samples: The stressed samples were diluted with the mobile phase to a final concentration of approximately 100 μg/mL before injection into the LC-MS system.

## LC-MS/MS Method

A UPLC system coupled with a QTOF mass spectrometer was used for the analysis.

**Chromatographic Conditions:** 



Parameter	Value
Column	Waters Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 μm)[1]
Mobile Phase A	10 mM Ammonium Acetate in water (pH 5.0)[1]
Mobile Phase B	Acetonitrile[1]
Gradient Program	Time (min)
0	
2	
10	
15	
18	
18.1	
20	_
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometric Conditions:



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive[1]	
Capillary Voltage	3.5 kV	
Cone Voltage	30 V	
Source Temperature	120°C	
Desolvation Temperature	350°C	
Desolvation Gas Flow	600 L/hr	
Cone Gas Flow	50 L/hr	
Mass Range	m/z 50-1000	
MS/MS Collision Energy	Ramped from 10-40 eV	

# **Data Presentation**

The LC-MS analysis of the stressed samples of Mirabegron revealed several degradation products. The retention times (RT) and mass-to-charge ratios (m/z) of the parent drug and its major impurities are summarized in the table below.

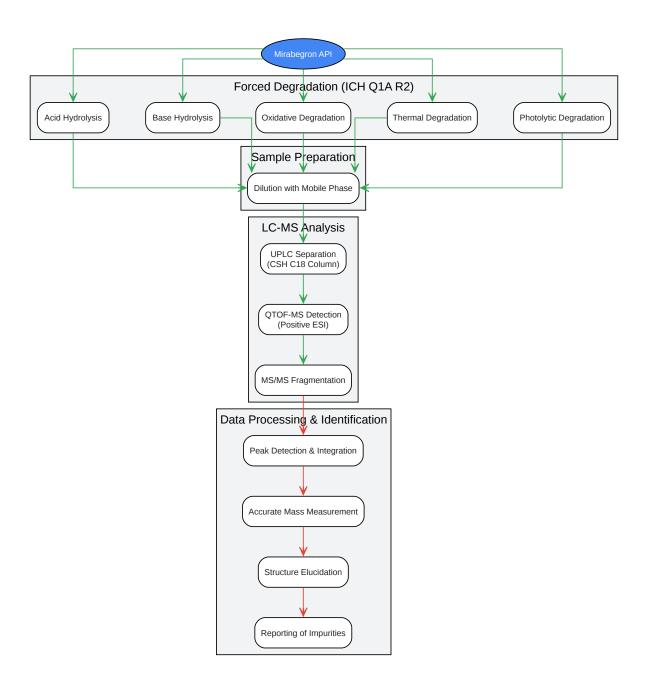


Peak	Retention Time (min)	[M+H]+ (m/z)	Proposed Structure/Ident ity	Formation Condition
Mirabegron	8.52	397.18	Parent Drug	-
IMP-1	4.31	173	2-amino-N-(4- aminophenethyl) acetamide	Acid Hydrolysis[6]
IMP-2	6.45	257	2-(2-amino-1,3- thiazol-4- yl)acetic acid	Acid/Base Hydrolysis, Oxidation[5][6]
IMP-3	11.86	439	N-(4-(2-((2R)-2-hydroxy-2-phenylethyl)amin o)ethyl)phenyl)-2-(2-imino-3,4-dihydro-2H-1,3-thiazol-4-yl)acetamide	Acid/Base Hydrolysis[6]
IMP-4	12.54	413	Mirabegron N- oxide	Oxidation[5]

# **Visualization of Experimental Workflow**

The overall workflow for the identification of Mirabegron impurities is depicted in the following diagram.





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Caption: Experimental workflow for Mirabegron impurity identification.



## Conclusion

The described LC-MS method is demonstrated to be a powerful tool for the identification and characterization of impurities in Mirabegron. The combination of high-resolution UPLC separation and accurate mass measurement by QTOF-MS allows for the confident identification of process-related impurities and degradation products. This method is suitable for routine quality control and stability testing of Mirabegron in the pharmaceutical industry, aiding in the assurance of its quality, safety, and efficacy. The forced degradation studies revealed that Mirabegron is susceptible to degradation under hydrolytic and oxidative conditions.[1][4] The major degradation products were successfully separated and characterized, providing valuable information for formulation development and storage condition optimization.

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